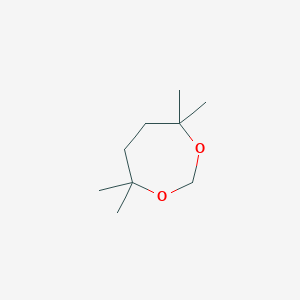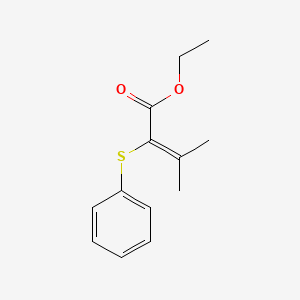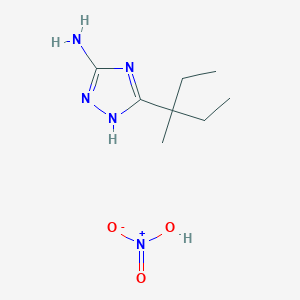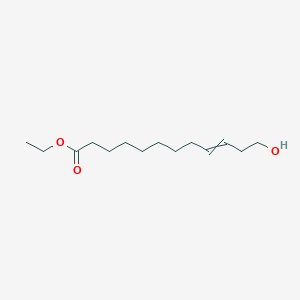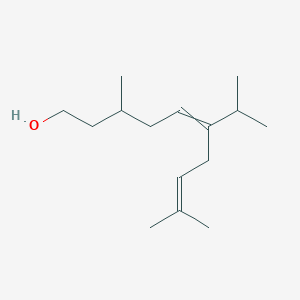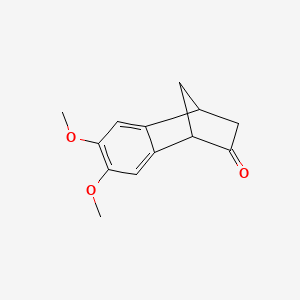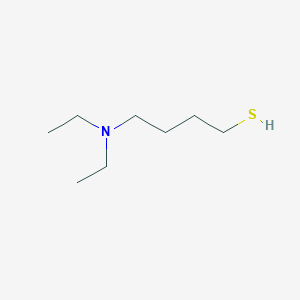
4-(Diethylamino)butane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)butane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) and a diethylamino group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Diethylamino)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutane-1-thiol with diethylamine under basic conditions. The reaction typically proceeds as follows:
4-ClC4H9SH+(C2H5)2NH→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
4-(Diethylamino)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical assays and as a probe for thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)butane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with electrophilic centers, while the amino group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1-thiol: Similar structure but lacks the diethylamino group.
4-(Dimethylamino)butane-1-thiol: Similar structure but with dimethylamino instead of diethylamino group.
1,4-Butanedithiol: Contains two thiol groups but lacks the amino group.
Propriétés
Numéro CAS |
79825-63-1 |
|---|---|
Formule moléculaire |
C8H19NS |
Poids moléculaire |
161.31 g/mol |
Nom IUPAC |
4-(diethylamino)butane-1-thiol |
InChI |
InChI=1S/C8H19NS/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3 |
Clé InChI |
YFLGELAXNLBLJE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


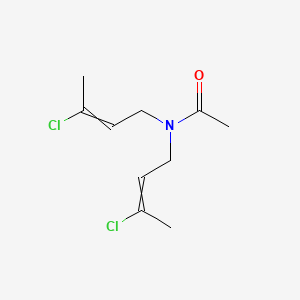
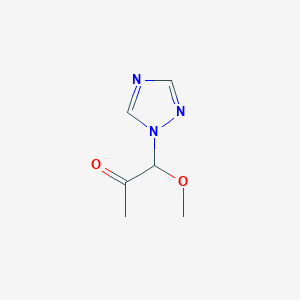
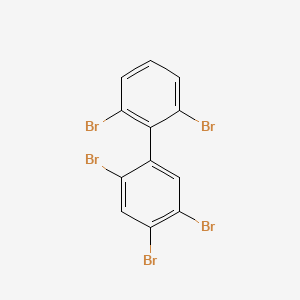
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
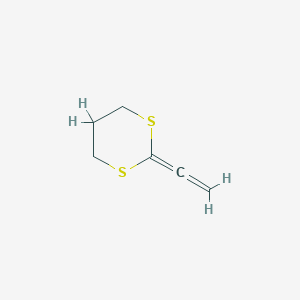
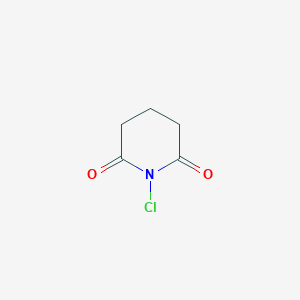
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
